Regioisomeric Identity: 3- vs. 2-Substituted Isomer
The target compound is the 3‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid regioisomer, confirmed by ¹H/¹³C NMR. The positional isomer 2‑(isoquinolin‑4‑yl)‑2‑methylpropanoic acid (CAS 1341487‑77‑1) bears the quaternary carbon directly attached to the isoquinoline ring, resulting in a significantly different H‑bond donor‑acceptor geometry . Commercial specifications report ≥95 % purity for the target compound, with the regioisomeric impurity controlled to <2 % as verified by HPLC .
| Evidence Dimension | Regioisomeric purity and molecular identity |
|---|---|
| Target Compound Data | 3‑(Isoquinolin‑4‑yl)‑2‑methylpropanoic acid; purity ≥95 % (HPLC); CAS 1535366‑17‑6 |
| Comparator Or Baseline | 2‑(Isoquinolin‑4‑yl)‑2‑methylpropanoic acid; purity ≥97 % (HPLC); CAS 1341487‑77‑1 |
| Quantified Difference | Regioisomeric impurity of the unwanted isomer is specified as ≤2 % in the target compound; the two isomers are chromatographically baseline‑resolved (ΔRₜ > 2 min under standard C18 conditions). |
| Conditions | HPLC (C18 column, H₂O/MeCN + 0.1 % TFA gradient); ¹H NMR (400 MHz, DMSO‑d₆); ¹³C NMR (100 MHz, DMSO‑d₆) |
Why This Matters
Regioisomeric purity directly determines the relevance of biological assay results; the 2‑substituted isomer would yield divergent binding data, making procurement of the correct regioisomer essential for target‑focused screening campaigns.
